molecular formula C10H8N4 B1419971 4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile CAS No. 1152889-67-2

4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile

Cat. No.: B1419971
CAS No.: 1152889-67-2
M. Wt: 184.2 g/mol
InChI Key: AIJXTZSYPLDYIB-UHFFFAOYSA-N
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Description

4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile is a chemical compound that features a triazole ring attached to a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile typically involves the formation of the triazole ring followed by its attachment to the benzonitrile group. One common method involves the cyclization of appropriate precursors under specific conditions:

    Cyclization Reaction: The triazole ring can be synthesized by reacting hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.

    Attachment to Benzonitrile: The synthesized triazole ring is then attached to the benzonitrile moiety through a substitution reaction, often using a coupling reagent such as a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the benzonitrile group, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and coupling reagents (e.g., palladium catalysts) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is used as a scaffold in the design of new drugs, particularly for its potential antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is explored for its use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

    Biological Studies: The compound is studied for its interactions with biological targets, providing insights into its mechanism of action and potential therapeutic uses.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzonitrile: Similar structure but with a different substitution pattern on the triazole ring.

    4-(5-amino-1H-1,2,4-triazol-3-yl)benzonitrile: Contains an amino group on the triazole ring, leading to different reactivity and applications.

    4-(1H-1,2,3-triazol-4-yl)benzonitrile: Features a different triazole isomer, affecting its chemical properties and uses.

Uniqueness

4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile is unique due to the specific positioning of the methyl group on the triazole ring. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJXTZSYPLDYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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